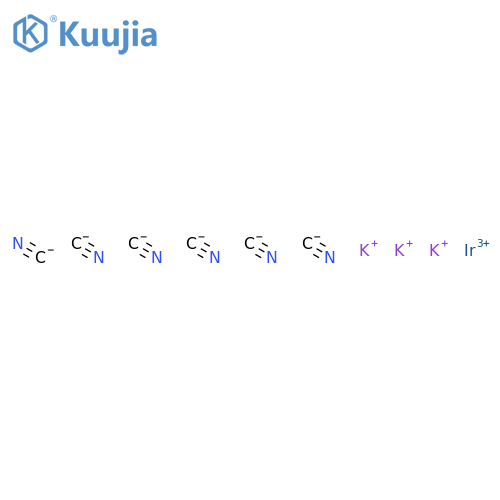Cas no 20792-41-0 (tripotassium hexacyanoiridate)

tripotassium hexacyanoiridate structure
商品名:tripotassium hexacyanoiridate
tripotassium hexacyanoiridate 化学的及び物理的性質
名前と識別子
-
- tripotassium hexacyanoiridate
- tripotassium,iridium(3+),hexacyanide
- EINECS 244-044-0
- iridium(3+) potassium cyanide(1:3:6)
- Potassium hexacyanoiridate(III)
- Iridate(3-), hexakis(cyano-kappaC)-, tripotassium, (OC-6-11)-
- tripotassium;iridium(3+);hexacyanide
- 20792-41-0
- Iridate(3-), hexakis(cyano-.kappa.C)-, tripotassium, (OC-6-11)-
- Iridate(3-), hexakis(cyano-kappaC)-, potassium (1:3), (OC-6-11)-
-
- インチ: InChI=1S/6CN.Ir.3K/c6*1-2;;;;/q6*-1;+3;3*+1
- InChIKey: ABSXHGQRDNGJJQ-UHFFFAOYSA-N
- ほほえんだ: [K+].[K+].[K+].[Ir+3].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N
計算された属性
- せいみつぶんしりょう: 465.87200
- どういたいしつりょう: 465.872489
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 12
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 10
- 共有結合ユニット数: 10
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 143
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: {「from」:「zh」、「to」:「en」、「trans _ result」:[{「src」:「>>>>>>」、「dst」:「未確定」{、{「src=」:「2.>>>>>0>5 bc 6>uf08 g/mL、25/4>u2103>uf09」、「gst」:「2。密度(g/ml、25 /4 u 2103)”
- ふってん: 25.7°Cat760mmHg
- フラッシュポイント: °C
- PSA: 142.74000
- LogP: 0.10068
tripotassium hexacyanoiridate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| City Chemical | P277-1GM |
Potassium Cyanoiridite |
20792-41-0 | 1gm |
$252.75 | 2023-09-19 | ||
| City Chemical | P277-5GM |
Potassium Cyanoiridite |
20792-41-0 | 5gm |
$984.38 | 2023-09-19 |
tripotassium hexacyanoiridate 関連文献
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
20792-41-0 (tripotassium hexacyanoiridate) 関連製品
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
